2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide is a useful research compound. Its molecular formula is C21H20ClNO6S and its molecular weight is 449.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivative Formation
- The compound is involved in reactions leading to the formation of various derivatives. For instance, reactions of 2-arylsulfonyloxytropones with active methylene compounds yield 8-hydroxy-2H-cyclohepta[b]furan-2-one and 2-amino-8H-cyclohepta[b]furan-8-one derivatives, along with azulene and 2H-cyclohepta[b]furan-2-one derivatives. These reactions are influenced by conditions such as base type and molar ratios, highlighting the compound's role in complex chemical synthesis (Nozoe et al., 1971).
Structural Analysis and Crystallography
- Research in crystallography has focused on the structural analysis of similar compounds. For example, the study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide showed specific spatial orientations impacting the structure of the compounds. Such studies help understand the geometric and electronic properties critical for the design of new materials or drugs (Kalita & Baruah, 2010).
Synthesis and Antimicrobial Activity
- The synthesis of related compounds, like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, has been explored. These syntheses involve steps like preparation of furfuryl cyanoacetamide and condensation with other compounds. Studies often extend to exploring antimicrobial activities of these synthesized compounds, providing insights into potential pharmaceutical applications (Arora et al., 2013).
Pharmacological Activities
- Research into pharmacological activities of structurally similar compounds, such as novel furanyl derivatives derived from seaweed, reveals potential anti-inflammatory and antioxidative properties. These studies are crucial for discovering new drugs with specific therapeutic effects (Makkar & Chakraborty, 2018).
Environmental Impact Studies
- Studies on the environmental impact of related compounds, such as chloroacetamide herbicides, focus on their transformation and breakdown in aquatic systems. Understanding the environmental fate of these compounds is vital for assessing ecological risks and for the development of safer agrochemicals (Graham et al., 1999).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO6S/c1-27-16-8-10-18(11-9-16)30(25,26)20(19-3-2-12-28-19)13-23-21(24)14-29-17-6-4-15(22)5-7-17/h2-12,20H,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVBPRGUNIYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.